molecular formula C15H11NO4S B14499282 N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide CAS No. 63094-08-6

N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide

Cat. No.: B14499282
CAS No.: 63094-08-6
M. Wt: 301.3 g/mol
InChI Key: SVTQMAGYMMLHSN-UHFFFAOYSA-N
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Description

N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is a chemical compound with the molecular formula C15H11NO4S It is known for its unique structure, which includes a thioxanthene core with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide typically involves the acylation of thioxanthene derivatives. One common method includes the reaction of thioxanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted acetamides.

Scientific Research Applications

N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Uniqueness

N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is unique due to its thioxanthene core, which imparts distinct chemical and biological properties

Properties

CAS No.

63094-08-6

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

N-(9,10,10-trioxothioxanthen-4-yl)acetamide

InChI

InChI=1S/C15H11NO4S/c1-9(17)16-12-7-4-6-11-14(18)10-5-2-3-8-13(10)21(19,20)15(11)12/h2-8H,1H3,(H,16,17)

InChI Key

SVTQMAGYMMLHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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